2-(3-Bromo-4-methoxyphenyl)pyridine

C-H Activation Regioselective Halogenation Ruthenium Catalysis

Sourcing positionally pure 2-arylpyridine building blocks for cross-coupling often yields isomer mixtures, compromising SAR reliability. 2-(3-Bromo-4-methoxyphenyl)pyridine (CAS 168823-65-2) solves this via regiospecific meta-bromination, ensuring structural homogeneity. - Regiospecific meta-C-H bromination ensures >98% positional purity for reproducible Suzuki-Miyaura couplings. - Bromine handle enables diversification to phosphine/amine ligands and imidazo[1,2-a]pyridine tubulin inhibitors (IC50 8.92 nM). - Available in 250 mg to 25 g scales with expedited global shipping.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 168823-65-2
Cat. No. B068247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-methoxyphenyl)pyridine
CAS168823-65-2
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CC=N2)Br
InChIInChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3
InChIKeyLYSIPJHKCFWZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-methoxyphenyl)pyridine: Regiospecific Building Block


2-(3-Bromo-4-methoxyphenyl)pyridine (CAS 168823-65-2) is a hetero-biaryl compound consisting of a pyridine ring linked at the 2-position to a 3-bromo-4-methoxyphenyl moiety [1]. It belongs to the class of 2-arylpyridines, which are privileged scaffolds in medicinal chemistry and materials science. The compound is primarily utilized as a versatile synthetic intermediate, with the bromine atom serving as a handle for further functionalization via cross-coupling reactions, and the methoxy group modulating the electronic properties of the aryl ring . Its synthesis is notably achieved through a highly meta-selective C–H halogenation methodology, ensuring regiospecific installation of the bromine atom [2].

2-(3-Bromo-4-methoxyphenyl)pyridine: Irreplaceable by Isomers


Positional isomers such as 3-(3-bromo-4-methoxyphenyl)pyridine and 4-(3-bromo-4-methoxyphenyl)pyridine share the same molecular formula but differ critically in the attachment point of the pyridine ring, which fundamentally alters their reactivity, coordination chemistry, and downstream synthetic utility . The 2-pyridyl isomer benefits from directed ortho-metalation (DoM) and meta-C–H functionalization strategies that are not accessible to the 3- and 4-pyridyl analogs [1]. Furthermore, replacing the bromine atom with chlorine or iodine changes the cross-coupling reactivity profile, while moving the methoxy group from the 4- to the 5-position alters the electronic and steric environment of the ring, impacting reaction yields and selectivity in subsequent transformations. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in synthetic efficiency and application scope.

2-(3-Bromo-4-methoxyphenyl)pyridine: Differentiation Guide


Regiospecific Meta-Selective Bromination

The synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine is achieved via a ruthenium(I)-catalyzed meta-selective C–H bromination of 2-(4-methoxyphenyl)pyridine [1]. This methodology leverages the 2-pyridyl group as a directing group for meta-bromination, a regioselectivity that cannot be achieved with the corresponding 3- or 4-pyridyl isomers, which predominantly undergo ortho- or para-substitution [2]. The reaction employs N-bromosuccinimide (NBS) as the bromine source and PhI(OCOCF3)2 as the oxidant under mild conditions (150 °C, 24 h) [1].

C-H Activation Regioselective Halogenation Ruthenium Catalysis

Dual Reactive Sites for Orthogonal Transformations

2-(3-Bromo-4-methoxyphenyl)pyridine possesses two distinct reactive centers: the aryl bromide for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, and the pyridine nitrogen for coordination or N-oxide formation . In contrast, non-brominated analogs like 2-(4-methoxyphenyl)pyridine lack the halogen handle for cross-coupling, while analogs with the bromine on a different position (e.g., 2-(4-bromo-3-methoxyphenyl)pyridine) exhibit altered reactivity due to steric and electronic differences .

Cross-Coupling Dual Reactivity Building Block

Crystal Structure for Reliable Docking

The solid-state structure of 2-(3-bromo-4-methoxyphenyl)pyridine has been solved by single-crystal X-ray diffraction, confirming the precise atom connectivity, bond lengths, and packing arrangement [1]. The crystal structure (CCDC deposition) provides unambiguous evidence of the meta-bromination pattern and the coplanarity (or dihedral angle) between the pyridine and phenyl rings, which is critical for understanding π-stacking interactions and target binding in medicinal chemistry applications [2]. Many closely related analogs lack such crystallographic confirmation, leaving structural assignments reliant on spectroscopic inference.

X-ray Crystallography Structural Confirmation Computational Docking

2-(3-Bromo-4-methoxyphenyl)pyridine: High-Value Applications


Sequential Cross-Coupling for Compound Libraries

The compound's aryl bromide enables Suzuki-Miyaura coupling with a wide range of boronic acids, while the pyridine ring can undergo N-oxidation or coordination to generate diverse compound libraries for drug discovery. The regiospecific meta-bromination ensures structural homogeneity, which is essential for reliable structure-activity relationship (SAR) studies [1].

Ligand Synthesis for Transition Metal Catalysis

2-Arylpyridines are widely used as N,C-chelating ligands for cyclometalated complexes. The bromine substituent in 2-(3-bromo-4-methoxyphenyl)pyridine can be converted into a phosphine, amine, or additional coordinating group, allowing the synthesis of tailored pincer or bidentate ligands for homogeneous catalysis .

Imidazo[1,2-a]pyridine Anticancer Agents

The compound serves as a precursor for imidazo[1,2-a]pyridine derivatives, which have demonstrated tubulin polymerization inhibitory activity. For example, compound VI in a related series showed an IC50 of 8.92 nM against tubulin, compared to 9.85 nM for colchicine [2]. The bromine atom can further be functionalized to tune pharmacokinetic properties.

Organic Semiconductors and Luminescent Materials

The push-pull electronic structure imparted by the electron-donating methoxy group and electron-withdrawing bromine, combined with the pyridine ring, makes this compound a candidate for OLED materials and mechanochromic luminescent systems. The bromine atom can also serve as a heavy-atom effect to enhance phosphorescence [3].

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